molecular formula C12H22O3 B14738661 Propyl 3-oxononanoate CAS No. 6622-41-9

Propyl 3-oxononanoate

Cat. No.: B14738661
CAS No.: 6622-41-9
M. Wt: 214.30 g/mol
InChI Key: KUEIWILHSLMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-oxononanoate: is an organic compound with the molecular formula C12H22O3. It is an ester formed from the reaction of propanol and 3-oxononanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-oxononanoate can be synthesized through the esterification reaction between propanol and 3-oxononanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Propyl 3-oxononanoic acid.

    Reduction: Propyl 3-hydroxynonanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl 3-oxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl 3-oxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Ethyl 3-oxononanoate
  • Butyl 3-oxononanoate
  • Methyl 3-oxononanoate

Comparison: Propyl 3-oxononanoate is unique due to its specific ester group, which influences its reactivity and applications. Compared to ethyl, butyl, and methyl analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

6622-41-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

propyl 3-oxononanoate

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)10-12(14)15-9-4-2/h3-10H2,1-2H3

InChI Key

KUEIWILHSLMLPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.